molecular formula C7H8BrNO2S B1328628 2-Bromo-5-(methylsulphonyl)aniline CAS No. 942474-24-0

2-Bromo-5-(methylsulphonyl)aniline

Cat. No.: B1328628
CAS No.: 942474-24-0
M. Wt: 250.12 g/mol
InChI Key: VWPWDTCETLARFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(methylsulphonyl)aniline: is a chemical compound with the molecular formula C7H8BrNO2S . It is a white to off-white crystalline powder that belongs to the class of anilines. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods to synthesize 2-Bromo-5-(methylsulphonyl)aniline involves the bromination of 5-(methylsulphonyl)aniline. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position on the aniline ring .

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-(methylsulphonyl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylsulphonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group in related compounds can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases in a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amines and related compounds.

Scientific Research Applications

2-Bromo-5-(methylsulphonyl)aniline is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylsulphonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulphonyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    2-Bromoaniline: Lacks the methylsulphonyl group, making it less reactive in certain chemical reactions.

    5-Methylsulphonylaniline: Lacks the bromine atom, affecting its reactivity and applications.

    2-Chloro-5-(methylsulphonyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness:

2-Bromo-5-(methylsulphonyl)aniline is unique due to the presence of both the bromine atom and the methylsulphonyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Bromo-5-(methylsulphonyl)aniline, a compound with the CAS number 942474-24-0, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methylsulphonyl group attached to an aniline ring, which significantly influences its reactivity and biological interactions. The presence of these substituents allows for diverse chemical reactions, including nucleophilic substitutions and oxidation processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom facilitates halogen bonding interactions, enhancing binding affinity to target proteins. The methylsulphonyl group can also participate in hydrogen bonding, further stabilizing these interactions.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer progression, making it a candidate for anticancer drug development . The compound's ability to modulate enzyme activity is critical in understanding its therapeutic potential.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that derivatives of this compound display significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives suggest potent bactericidal properties .

Case Studies and Research Findings

  • Anticancer Activity : In a study investigating small molecule inhibitors targeting MYC oncogenes, this compound was identified as a promising candidate that binds effectively to WDR5, a protein implicated in cancer cell proliferation . The binding affinity was significantly affected by the presence of the bromine atom, underscoring its role in enhancing biological activity.
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the aniline ring could enhance antibacterial properties, with some derivatives outperforming traditional antibiotics like gentamicin .
  • Biofilm Formation Inhibition : Research has shown that certain derivatives can inhibit biofilm formation in bacterial cultures. This property is particularly valuable in treating chronic infections where biofilms pose significant treatment challenges.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundBromine and methylsulphonyl groups presentAnticancer, antimicrobial
2-BromoanilineLacks methylsulphonyl groupLess reactive
5-MethylsulphonylanilineLacks bromine atomLimited biological activity
2-Chloro-5-(methylsulphonyl)anilineChlorine instead of bromineDifferent reactivity and properties

Properties

IUPAC Name

2-bromo-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPWDTCETLARFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650193
Record name 2-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-24-0
Record name 2-Bromo-5-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and concentrated HCl (1.04 eq.) were mixed together in ethanol (0.64 M) and heated to reflux. The reaction was stirred for 24 hours, and the solvent was evaporated. The resulting residue was diluted with ethyl acetate and saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with ethyl acetate, and the combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude material was purified by triturating in 1:1 hexane/ether to give a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.